molecular formula C11H7Cl2NO B8491522 5,7-dichloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

5,7-dichloro-1,2-dihydrocyclopenta[b]indol-3(4H)-one

Cat. No. B8491522
M. Wt: 240.08 g/mol
InChI Key: VNGMNGHIVQVMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987319B2

Procedure details

To a solution of 2-(2-(2,4-dichlorophenyl)hydrazono)cyclopentanone (2.2 g, 8.59 mmol) in MeCN (10 mL), H2SO4 (1.4 mL, 1.8M solution) was added and the mixture stirred at 80° C. for 16 h. The reaction mixture was cooled to room temperature, basified with saturated NaHCO3 and extracted with EtOAc (3×30 mL). The combined organic extracts were dried over Na2SO4 and concentrated in vacuo to give the crude title compound as an off-white solid (800 mg) which was used in the next step without purification.
Name
2-(2-(2,4-dichlorophenyl)hydrazono)cyclopentanone
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[NH:9]N=C1CCCC1=O.[C:17]([O-:20])(O)=O.[Na+]>CC#N.OS(O)(=O)=O>[Cl:1][C:2]1[C:3]2[NH:9][C:3]3[C:17](=[O:20])[CH2:6][CH2:7][C:2]=3[C:4]=2[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(2-(2,4-dichlorophenyl)hydrazono)cyclopentanone
Quantity
2.2 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)NN=C1C(CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Name
Quantity
1.4 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC(=CC=2C3=C(NC12)C(CC3)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.